molecular formula C14H11Cl2N3O2S2 B2827581 2-((5-(3,6-dichlorobenzo[b]thiophen-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)acetic acid CAS No. 612525-18-5

2-((5-(3,6-dichlorobenzo[b]thiophen-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)acetic acid

Cat. No.: B2827581
CAS No.: 612525-18-5
M. Wt: 388.28
InChI Key: MKFYKMVUXBFHCE-UHFFFAOYSA-N
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Description

Thiophene and its substituted derivatives are a significant class of heterocyclic compounds with diverse applications in medicinal chemistry . They possess a wide range of therapeutic properties and have been reported to be effective drugs .


Synthesis Analysis

Thiophene synthesis involves various methods, including the Gewald Reaction and Paal-Knorr Thiophene Synthesis . These methods involve the condensation of sulfur with an α-methylene carbonyl compound and an α-cyano ester, producing aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Its molecular mass is 84.14 g/mol, and it has a density of 1.051 g/ml .


Chemical Reactions Analysis

The reaction of substituted buta-1-enes with potassium sulfide enables an atom economical, and transition-metal-free synthesis of thiophenes via cleavage of multiple C-H bonds .


Physical and Chemical Properties Analysis

Thiophene is soluble in most organic solvents like alcohol and ether but insoluble in water . It has a melting point of -38 °C .

Scientific Research Applications

Chemical and Physical Properties

The chemical and physical properties of 2-((5-(3,6-dichlorobenzo[b]thiophen-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)acetic acid and its derivatives have been a focal point of research. Investigations have been carried out to explore the synthesis of esthers of this compound and to study their physical and chemical properties, alongside their acute toxicity. These compounds have been classified as either practically non-toxic or low-toxic, with LD50 values ranging from 525±51 mg/kg to 2250±200 mg/kg, suggesting potential safety in their applications (Salionov, 2015).

Synthesis and Biological Activity

A significant research effort has gone into synthesizing various salts of this compound. These salts have been synthesized through interactions with organic and inorganic bases, with their structure confirmed using modern physico-chemical methods of analysis (Safonov, Panasenko, & Knysh, 2017). Additionally, the antimicrobial activities of some derivatives have been reported, indicating their potential use in medical and pharmaceutical fields (Demirbas, Karaoglu, Demirbaş, & Sancak, 2004).

Crystal Structure Analysis

The crystal structure determination of related compounds, such as (E)-2-(7-(3-(thiophen-2-yl)acrylamido)-2,3-dihydro-5-oxobenzo[e][1,4]oxazepin-1(5H)-yl)ethyl acetate, has been documented. This research provides detailed insights into the molecular structure and potential interactions of similar compounds, which can be pivotal for understanding the behavior and applications of this compound (Lee et al., 2009).

Mechanism of Action

Target of Action

The primary target of this compound is the myeloid cell leukemia 1 (Mcl-1) protein . Mcl-1 is a member of the Bcl-2 family of proteins that regulate cell death (apoptosis). It plays a crucial role in promoting cell survival and is often overexpressed in cancer cells, contributing to their survival and resistance to chemotherapy .

Mode of Action

The compound acts as an inhibitor of Mcl-1 , binding to it with a Ki value of 59 μM . This binding disrupts the interaction between Mcl-1 and pro-apoptotic proteins, thereby promoting apoptosis and inhibiting the survival of cancer cells .

Biochemical Pathways

The compound’s action affects the apoptotic pathway . By inhibiting Mcl-1, it disrupts the balance between pro-apoptotic and anti-apoptotic proteins. This disruption can trigger the release of cytochrome c from mitochondria, initiating the caspase cascade that leads to apoptosis .

Pharmacokinetics

Its solubility in dmso and ethanol suggests that it may have good bioavailability

Result of Action

The primary result of the compound’s action is the induction of apoptosis in cells expressing Mcl-1. This can lead to the death of cancer cells and potentially shrink tumors .

Future Directions

The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . This involves synthesizing and investigating new structural prototypes with more effective pharmacological activity .

Properties

IUPAC Name

2-[[5-(3,6-dichloro-1-benzothiophen-2-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2N3O2S2/c1-2-19-13(17-18-14(19)22-6-10(20)21)12-11(16)8-4-3-7(15)5-9(8)23-12/h3-5H,2,6H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKFYKMVUXBFHCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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